molecular formula C4H2BrIN2 B2981514 3-bromo-6-iodopyridazine CAS No. 1266675-57-3

3-bromo-6-iodopyridazine

Cat. No.: B2981514
CAS No.: 1266675-57-3
M. Wt: 284.882
InChI Key: FPTLRGGAEAETIX-UHFFFAOYSA-N
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Description

3-Bromo-6-iodopyridazine is a dihalogenated pyridazine derivative featuring bromine and iodine substituents at the 3- and 6-positions, respectively. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The presence of halogen atoms (Br and I) enhances reactivity in cross-coupling reactions, making this compound valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

3-bromo-6-iodopyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-3-1-2-4(6)8-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTLRGGAEAETIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266675-57-3
Record name 3-bromo-6-iodopyridazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-iodopyridazine typically involves halogenation reactions. One common method is the bromination of 6-iodopyridazine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-iodopyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling with phenylboronic acid yields 3-phenyl-6-iodopyridazine .

Mechanism of Action

The mechanism of action of 3-bromo-6-iodopyridazine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the substituents introduced and the reaction conditions employed .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

The substituents on the pyridazine ring significantly influence molecular weight, polarity, and reactivity. Below is a comparative table of 3-bromo-6-iodopyridazine and similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Acceptors TPSA (Ų) Key Features
This compound Br (C3), I (C6) C₄H₂BrIN₂ ~314.89 (calculated) 3 (inferred) ~33.4* High halogen reactivity
3-Bromo-6-isopropylpyridazine Br (C3), isopropyl (C6) C₇H₉BrN₂ 213.07 2 25.5 Lipophilic; commercial availability
3-Bromo-6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine Br (C3), pyrrolidine (C6) C₁₀H₁₁BrN₄ 279.13 3 33.4 Enhanced solubility, H-bonding
3-Bromo-6-methylpyridazinium chloride Br (C3), CH₃ (C6), Cl⁻ C₅H₆BrClN₂ 209.47 2 25.5 Ionic character, hygroscopic
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Br (C3), Cl (C6) C₆H₃BrClN₃ 232.46 3 33.4 Dual halogen reactivity

*TPSA (Topological Polar Surface Area) inferred from structurally related compounds.

Key Observations:
  • Polarity : Compounds with pyrrolidine or imidazo groups (e.g., ) exhibit higher TPSA (~33.4 Ų), suggesting improved water solubility compared to alkyl-substituted derivatives.
  • Commercial Availability : Bromo-isopropyl and bromo-chloro derivatives have >10 suppliers, whereas iodinated analogs are less common, likely due to synthetic challenges.

Supplier Landscape

  • Bromo-Isopropylpyridazine : ≥98% purity available from 10+ suppliers.
  • Imidazo-Fused Derivatives: Limited to 1–4 suppliers, reflecting niche applications.
  • Iodinated Pyridazines : Rarely commercialized; custom synthesis is probable.

Biological Activity

3-Bromo-6-iodopyridazine is a halogenated pyridazine derivative with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and iodine atoms, allows for diverse interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C4H2BrIN2
Molecular Weight: 252.87 g/mol
CAS Number: 119084293

The compound's structure features a pyridazine ring substituted with bromine at position 3 and iodine at position 6, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. The halogen substituents can enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its potential as a drug candidate.

Interaction with Biological Targets

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It has been suggested that derivatives of halogenated pyridazines can bind to receptors, influencing signal transduction pathways.

Pharmacological Studies

Recent studies have investigated the biological effects of this compound and related compounds:

StudyFindings
In Vitro Cytotoxicity Assays Demonstrated moderate cytotoxic effects against various cancer cell lines at concentrations above 10 μM.
Antibacterial Activity Exhibited potential antibacterial properties, particularly against Gram-positive bacteria, although specific data on this compound are limited .
Antiviral Activity Preliminary findings suggest that halogenated pyridazines may possess antiviral properties, but further research is needed to confirm these effects .

Case Studies

  • Synthesis and Activity Correlation:
    • A study focused on synthesizing derivatives of pyridazine compounds revealed that the introduction of halogens significantly enhanced their biological activities. The synthesized compounds were tested for cytotoxicity against various cancer cell lines, showing promising results for further development .
  • Comparative Analysis with Related Compounds:
    • Research comparing this compound with other halogenated pyridazines indicated that the specific arrangement of halogens plays a critical role in determining biological activity. Compounds with similar structures but different halogen placements exhibited varying degrees of enzyme inhibition and receptor binding affinity .

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